molecular formula C10H7BrN2O B1526555 4-(3-Bromophenoxy)pyrimidine CAS No. 315189-72-1

4-(3-Bromophenoxy)pyrimidine

Cat. No.: B1526555
CAS No.: 315189-72-1
M. Wt: 251.08 g/mol
InChI Key: YEYYAGSOCKEGER-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)pyrimidine” is a pyrimidine-based compound. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

  • Antiviral Activity of Pyrimidine Derivatives : A study focused on the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with different groups, including phenyl and methyl, which were further processed to produce derivatives with potential antiviral activity. Specifically, the 5-methyl derivative exhibited significant inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the potential of pyrimidine derivatives in antiretroviral therapy (Hocková et al., 2003).

  • Antitumor Activity of Pyrimidine Antifolates : Another research effort synthesized 2-Amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, demonstrating selective inhibition of cell proliferation in tumor cells expressing folate receptors or the proton-coupled folate transporter. These compounds showed potent antitumor activity both in vitro and in vivo, indicating their potential as therapeutic agents targeting specific pathways in cancer cells (Wang et al., 2011).

  • Synthetic Methods for Pyrimidine Compounds : Research on the synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an intermediate in small molecule anticancer drugs, established a rapid synthetic method, optimizing the process to achieve a total yield of 42.4%. This work contributes to the field of medicinal chemistry by providing efficient synthetic routes for key intermediates used in drug development (Zhou et al., 2019).

  • Facile Preparation of Pyrazolo[1,5-a]pyrimidines : A study introduced a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate that allows for direct sequential functionalization, offering an improvement over prior methods for incorporating multiple unique substituents into the pyrazolo[1,5-a]pyrimidine scaffold. This research contributes to the development of novel organic compounds with potential applications in drug discovery and materials science (Catalano et al., 2015).

Future Directions

Pyrimidines have piqued tremendous interest among organic and medicinal chemists due to their broad biological activity . This interest, combined with the critical functions of pyrimidine in cell proliferation and survival, suggests that the disorder of pyrimidine metabolism has been considered as a vital driver in tumor initiation and progression . Therefore, future research may focus on the development of new drug candidates using the pyrimidine scaffold to counteract medical conditions previously deemed untreatable .

Properties

IUPAC Name

4-(3-bromophenoxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYYAGSOCKEGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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